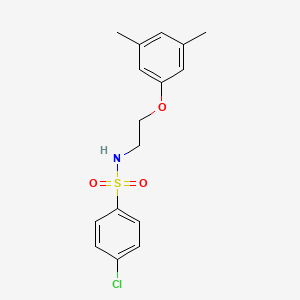![molecular formula C17H13F3N2O3 B2652087 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-37-8](/img/structure/B2652087.png)
5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. The presence of the trifluoromethyl group could potentially introduce steric hindrance and electronic effects that influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .Aplicaciones Científicas De Investigación
Pharmacological Potential
5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole derivatives show promise in various pharmacological areas. A study by Faheem (2018) highlights their potential for tumor inhibition and antioxidant activities. This research emphasizes the importance of these compounds in combating various diseases, particularly in oncology.
Antibacterial Activity
The antibacterial properties of 1,2,4-oxadiazole derivatives, including those similar to this compound, have been extensively studied. For instance, Rai et al. (2010) demonstrate the efficacy of these compounds against various bacterial strains, highlighting their potential in developing new antibacterial agents.
Anticonvulsant Activity
Research by Tsitsa et al. (1989) explores the anticonvulsant properties of 1,3,4-oxadiazole derivatives. These findings suggest that certain compounds within this class could be effective in treating seizure disorders.
Photochemistry and Luminescence
The photochemical properties of 1,2,4-oxadiazoles, such as Buscemi et al. (1999) and Mikhailov et al. (2016)'s studies, indicate potential applications in developing new materials for electronic and optical devices.
Anticancer Evaluation
1,2,4-oxadiazole derivatives exhibit significant anticancer activity, as shown in studies like Yakantham et al. (2019). These compounds have been tested against various human cancer cell lines, indicating their potential as chemotherapeutic agents.
Coordination Polymers
The ability to form coordination polymers, as demonstrated in the work of Yang et al. (2011), suggests applications in material science, particularly in the synthesis of novel polymeric materials with unique properties.
Fluoride Chemosensors
1,2,4-oxadiazole derivatives can act as fluoride chemosensors, as shown by Ma et al. (2013). This property is crucial for environmental monitoring and analytical chemistry applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-23-13-5-7-14(8-6-13)24-10-15-21-16(22-25-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZJXTNRDSORJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)
![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)


![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)
![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)
![1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide](/img/structure/B2652020.png)
![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)
![N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2652023.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)

